(2-Aminophenyl)(3-bromophenyl)methanone
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Overview
Description
(2-Aminophenyl)(3-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a bromine atom attached to another phenyl ring, both connected through a methanone group. It is used in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Aminophenyl)(3-bromophenyl)methanone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(3-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Aminophenyl)(3-bromophenyl)methanone is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of RNA conjugates for RNA interference studies.
Industry: Used as a fine chemical in the production of various industrial products.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, in antiviral research, it may interact with viral enzymes or proteins, inhibiting their function and thereby preventing viral replication. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)(4-bromophenyl)methanone: Similar structure but with the bromine atom on the para position of the phenyl ring.
(2-Aminophenyl)(2-bromophenyl)methanone: Bromine atom on the ortho position.
Uniqueness
(2-Aminophenyl)(3-bromophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing compounds with specific structural requirements .
Properties
IUPAC Name |
(2-aminophenyl)-(3-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAADDWUVVVNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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